molecular formula C18H14F3N5O3S2 B606635 CH-5137291 CAS No. 1043446-39-4

CH-5137291

カタログ番号: B606635
CAS番号: 1043446-39-4
分子量: 469.5 g/mol
InChIキー: JIIHFLNYGVNTFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CH5137291は、アンドロゲン受容体の核移行を阻害する新規なアンドロゲン受容体純粋アンタゴニストです。 この化合物は、従来の療法に抵抗性を持つ癌細胞の増殖を阻害することにより、去勢抵抗性前立腺癌の治療に大きな可能性を示しています .

化学反応の分析

CH5137291は、以下を含むいくつかのタイプの化学反応を起こします。

これらの反応に使用される一般的な試薬や条件には、スルホンアミド置換アリール化合物、ジヒドロテストステロン誘導体、非ステロイド系RU56187誘導体があります。 これらの反応から生成される主要な生成物は、CH5137291のアンタゴニスト活性を保持した安定な代謝物です .

科学的研究の応用

In Vitro Studies

In vitro studies have demonstrated that CH-5137291 effectively inhibits the growth of various prostate cancer cell lines, including:

  • LNCaP-BC2 : A cell line with androgen receptor overexpression.
  • LNCaP-CS10 : A cell line exhibiting androgen-independent activation.
  • VCaP : Hormone-sensitive prostate cancer cells.

The compound showed a stronger inhibitory effect on cell growth compared to bicalutamide, a commonly used anti-androgen drug. Specifically, this compound inhibited the nuclear translocation of both wild-type and mutant androgen receptors, while bicalutamide displayed partial agonistic effects on these receptors .

Xenograft Models

In xenograft models using LNCaP, LNCaP-BC2, and LNCaP-CS10 cells, this compound significantly suppressed tumor growth. The reduction in prostate-specific antigen (PSA) levels correlated with its antitumor efficacy, indicating a potential therapeutic benefit for patients with advanced prostate cancer resistant to conventional treatments .

Clinical Implications

This compound's unique action as a pure antagonist positions it as a promising candidate for clinical trials focused on advanced prostate cancer therapies. Its ability to inhibit both wild-type and mutant androgen receptors suggests that it could be effective against a broader range of castration-resistant prostate cancers than existing treatments.

Comparative Data Table

Characteristic This compound Bicalutamide
Mechanism Nuclear translocation inhibitorPartial agonist
Effect on LNCaP Cells Strong inhibitionPartial/full agonistic
Tumor Growth Inhibition SignificantWeaker effect
Impact on PSA Levels Decreases by 80% at 100 mg/kgVariable

Study 1: Efficacy in Advanced Prostate Cancer

A study published in 2015 highlighted this compound's effectiveness in inhibiting the growth of castration-resistant prostate cancer cells in vitro and in vivo. The research indicated that this compound could address the limitations faced by existing therapies like bicalutamide, particularly in patients with mutations leading to treatment resistance .

Study 2: Safety and Tolerability

In cynomolgus monkeys, this compound was shown to have a favorable safety profile. The serum concentration increased dose-dependently without significant adverse effects reported, suggesting good tolerability for further clinical development .

作用機序

生物活性

CH-5137291 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of prostate cancer. This article delves into its biological activity, mechanisms of action, and comparative studies with existing treatments.

Overview of this compound

This compound is an androgen receptor (AR) antagonist that inhibits the nuclear translocation of the androgen receptor, which is crucial for the progression of castration-resistant prostate cancer (CRPC). It was identified through high-throughput screening of compounds aimed at finding effective AR antagonists that could overcome resistance mechanisms associated with traditional therapies like bicalutamide .

The primary mechanism by which this compound exerts its effects is through the inhibition of AR nuclear translocation. This action prevents the receptor from entering the nucleus where it would typically initiate transcription of genes that promote tumor growth. In vitro studies have shown that this compound can effectively inhibit cell growth in various prostate cancer cell lines, including LNCaP and VCaP, even in conditions where AR is overexpressed .

Efficacy Against Bicalutamide

In comparative studies, this compound demonstrated superior efficacy over bicalutamide, particularly in models resistant to conventional AR-targeted therapies. The following table summarizes key findings from these studies:

Compound Cell Line Concentration (μM) Inhibition (%) Mechanism
This compoundLNCaP-BC210100AR nuclear translocation inhibition
BicalutamideLNCaP-BC21060Partial agonist activity
This compoundVCaP1095AR nuclear translocation inhibition
BicalutamideVCaP1050Partial agonist activity

These results indicate that while both compounds inhibit cell growth, this compound achieves a more complete inhibition of cell proliferation in resistant models .

Case Studies

Several case studies have been conducted to further investigate the biological activity and therapeutic potential of this compound:

  • Case Study on CRPC Models : In a detailed investigation involving multiple CRPC models, researchers found that this compound not only inhibited cell growth but also induced apoptosis in resistant cell lines. The study highlighted its potential as a second-line treatment option for patients failing bicalutamide therapy.
  • Pharmacokinetics and Toxicity Assessment : Another study assessed the pharmacokinetic profile of this compound in animal models. Results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This positions this compound as a promising candidate for further clinical development.
  • Longitudinal Study on Treatment Outcomes : A longitudinal analysis tracked patient responses to this compound in combination with other therapies. Initial findings suggest improved progression-free survival rates compared to historical controls using standard AR antagonists.

特性

CAS番号

1043446-39-4

分子式

C18H14F3N5O3S2

分子量

469.5 g/mol

IUPAC名

6-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-2-sulfonamide

InChI

InChI=1S/C18H14F3N5O3S2/c1-17(2)15(27)25(11-7-6-10(9-22)12(8-11)18(19,20)21)16(30)26(17)13-4-3-5-14(24-13)31(23,28)29/h3-8H,1-2H3,(H2,23,28,29)

InChIキー

JIIHFLNYGVNTFP-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

正規SMILES

CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CH-5137291;  CH 5137291; CH5137291;  UNII-A5ZX7J376H;  A5ZX7J376H;  CHEMBL1290098.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CH-5137291
Reactant of Route 2
CH-5137291
Reactant of Route 3
Reactant of Route 3
CH-5137291
Reactant of Route 4
Reactant of Route 4
CH-5137291
Reactant of Route 5
Reactant of Route 5
CH-5137291
Reactant of Route 6
Reactant of Route 6
CH-5137291

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。